molecular formula C14H9N5O B2678294 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034621-04-8

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2678294
CAS No.: 2034621-04-8
M. Wt: 263.26
InChI Key: OKUIJUINIUUUFS-UHFFFAOYSA-N
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Description

3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a high-purity small molecule research chemical designed for investigative oncology and kinase biology. This compound is built around the privileged pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic core widely recognized for its significant potential in targeted cancer therapy due to its ability to act as a potent protein kinase inhibitor (PKI) . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime targets for small-molecule intervention . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated promising inhibitory effects against a range of critical kinase targets, including CK2, EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . Structural analogs of this compound, specifically 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, have been identified as novel, selective, and orally bioavailable inhibitors of Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging and promising molecular target in anticancer drug discovery. In preclinical studies, these related inhibitors potently suppressed cancer cell proliferation, invasion, adhesion, and tumorigenicity, highlighting the therapeutic potential of this chemical class . The structural features of this reagent allow for extensive exploration of structure-activity relationships (SAR), as modifications to the pyrazolo[1,5-a]pyrimidine core are known to profoundly influence its selectivity and binding affinity to specific protein targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experimental evaluations, including determining the compound's specificity, efficacy, and cytotoxicity in their specific biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c15-7-10-2-1-3-11(6-10)14(20)18-12-8-16-13-4-5-17-19(13)9-12/h1-6,8-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUIJUINIUUUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyrimidine core while introducing a cyano group . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can yield a variety of substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits notable anticancer potential, primarily through its ability to inhibit tumor cell proliferation. Studies have shown that 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can affect various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property could be beneficial for treating conditions characterized by excessive inflammation .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Some derivatives within the pyrazolo[1,5-a]pyrimidine family have demonstrated efficacy against pathogens, indicating that this scaffold could be further explored for developing new antibiotics .

Synthetic Pathways and Structural Modifications

Research has focused on synthesizing and modifying pyrazolo[1,5-a]pyrimidine derivatives to enhance their biological activity and selectivity. The structural versatility of this scaffold allows for various substitutions that can improve pharmacological profiles while maintaining low toxicity levels .

Table: Summary of Synthetic Pathways

ModificationDescription
Substitution on the benzamide ringEnhances binding affinity to target proteins
Alteration of cyano groupAffects solubility and bioavailability
Introduction of polar groupsImproves interaction with biological targets

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)Ethynyl)Benzamides (e.g., Compound 7rh)

  • Structural Differences: Replaces the cyano group with an ethynyl linker, enabling conjugation to the pyrazolo[1,5-a]pyrimidine core.
  • Biological Activity :
    • Exhibits potent inhibition of discoidin domain receptor 1 (DDR1) with IC50 = 6.8 nM, compared to broader kinase inhibition by imatinib or nilotinib .
    • High selectivity (S35 = 0.035, S10 = 0.008) against 455 kinases tested, attributed to the ethynyl spacer’s optimal geometry .
  • Pharmacokinetics : Oral bioavailability of 67.4% due to balanced lipophilicity from the ethynyl group .
  • Synthesis: Sonogashira coupling introduces the ethynyl group, differing from the microwave-assisted cyclization used for the cyano analog .

3-Bromo-N-(Pyrazolo[1,5-a]pyrimidin-6-yl)Benzamide

  • Structural Differences: Substitutes the cyano group with a bromine atom, increasing molecular weight (317.146 g/mol vs. ~277 g/mol for the cyano analog) .
  • Impact: Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability but risk off-target interactions. No direct biological data reported, but bromine’s electron-withdrawing nature likely alters binding kinetics compared to cyano .

7-Amino-6-Cyano-5-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidine Derivatives

  • Structural Differences : Incorporates a 4-methoxyphenyl group at position 5 and a carboxamide at position 3 .
  • Biological Activity: Demonstrates cytotoxicity in cancer cells, but bulky methoxy groups reduce solubility compared to the simpler cyano-benzamide analog .
  • Synthesis: Requires reflux with malononitrile derivatives, a less efficient method than microwave-assisted reactions .

Comparative Analysis Table

Compound Key Substituents Target Activity (IC50) Selectivity (S35) Oral Bioavailability Synthesis Method
3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Cyano at C3, benzamide at N6 Kinase inhibition (data pending) N/A Pending Microwave-assisted cyclization
7rh (Ethynyl analog) Ethynyl linker at C3 DDR1: 6.8 nM 0.035 67.4% Sonogashira coupling
3-Bromo analog Bromine at C3 N/A N/A N/A Conventional cyclization
7-Amino-6-cyano derivatives Methoxyphenyl at C5, carboxamide Cytotoxicity (cell-based assays) N/A Low Reflux with malononitrile

Mechanistic and Pharmacokinetic Insights

  • Ethynyl Linker : Improves kinase selectivity by optimizing spatial alignment with DDR1’s hydrophobic pocket .
  • Microwave Synthesis: Achieves >95% purity for the cyano analog, surpassing traditional methods used for methoxy derivatives .

Biological Activity

3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, a compound with the molecular formula C14H9N5OC_{14}H_9N_5O and a molecular weight of approximately 263.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in preclinical models, and structure-activity relationships.

The compound primarily functions as an inhibitor of specific kinases, which are enzymes that facilitate the transfer of phosphate groups to substrates. This inhibition can affect various signaling pathways involved in cell proliferation and survival. In particular, studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit kinases such as TrkB and JAK2, which are implicated in cancer and other diseases.

Key Findings:

  • Inhibition of TrkB : A derivative closely related to this compound exhibited an IC50 value of 0.5 nM against TrkB, indicating potent inhibitory activity. However, modifications such as the introduction of a cyano group resulted in a reduced potency (IC50 = 23 nM) while maintaining selectivity for ALK over TrkB .
  • JAK2 and FLT3 Inhibition : In vitro studies demonstrated that compounds similar to this compound showed IC50 values of 23 nM for JAK2 and 22 nM for FLT3. These findings suggest that the compound may be effective in treating conditions like leukemia where these kinases are overactive .

Preclinical Studies

In vivo studies using mouse models have further elucidated the therapeutic potential of this compound. For instance:

  • Anti-tumor Activity : In mouse models bearing tumors dependent on JAK2V617F mutations, treatment with the compound at a dosage of 150 mg/kg significantly reduced splenomegaly and hepatomegaly, indicating a normalization of organ size associated with disease progression .
  • Bioavailability : The compound demonstrated good oral bioavailability in preclinical tests across different animal models (mice, dogs, rats), making it a promising candidate for further development as an oral therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structural components that contribute to the biological activity of this compound is critical for optimizing its efficacy. The presence of specific functional groups influences both potency and selectivity towards different kinases.

Substituent Effect on Activity
Cyano groupReduces potency against TrkB
Pyrazole ringEssential for kinase inhibition
Benzamide moietyContributes to binding affinity

Case Studies

Several case studies have been documented that illustrate the potential clinical applications of this compound:

  • Leukemia Treatment : In a study involving Ba/F3 cells expressing mutant JAK2 or FLT3, treatment with the compound resulted in significant reduction in cell viability, demonstrating its potential as an anti-leukemic agent.
  • Solid Tumors : Efficacy was also noted in xenograft models where tumors were sensitive to JAK2 inhibition; treated mice showed improved survival rates compared to controls.

Q & A

Q. How can heterocyclic functionalization expand the compound’s therapeutic applications?

  • Methodological Answer : Introduce triazole or thiadiazole moieties via Huisgen cycloaddition or hydrazonoyl chloride reactions. For example, coupling with 1,3,4-thiadiazole improves antitumor activity (IC50_{50} = 4.9 µM in HEPG2) while maintaining DDR1 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.